molecular formula C6H11N3O2 B581300 (3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol CAS No. 1208483-04-8

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol

Cat. No. B581300
M. Wt: 157.173
InChI Key: VQLPMDKOCKUBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This ring is attached to a methanol group and a dimethylamino group. The presence of these functional groups suggests that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, the methanol group, and the dimethylamino group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the methanol group could potentially undergo reactions such as esterification or oxidation. The dimethylamino group could participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Photochemical Behaviour

  • Some 1,2,4-oxadiazole derivatives, including those related to the specified compound, have shown interesting photochemical behaviors. For example, derivatives like 3-dimethylamino-5-phenyl-1,2,4-oxadiazole have been observed to produce open chain products upon irradiation, involving a reaction with a nucleophilic solvent (Buscemi et al., 1988).

Synthetic Routes and Derivatives

  • The compound has been used in the synthesis of various derivatives, demonstrating its versatility as a precursor. For instance, the synthesis of 5-substituted-3-[(2'S,3'S)-3'-hydroxy-2'-hydroxymethyltetrahydrofuran-3'-yl]-1,2,4-oxadiazoles and their epimers has been described, highlighting its role in generating structurally diverse molecules (Wu et al., 2000).

Antimicrobial and Antioxidant Properties

  • Derivatives of this compound have been investigated for their antimicrobial and antioxidant activities. For example, certain derivatives have shown significant antimicrobial effects and hydrogen peroxide scavenging activity, suggesting potential applications in the pharmaceutical and healthcare sectors (Malhotra et al., 2013).

Mechanistic Investigations

  • Studies on the photochemical behavior of 1,2,4-oxadiazoles, including derivatives of the specified compound, have provided insights into their mechanistic aspects. This includes investigations into electrocyclic closure and ring closure reactions, which are important for understanding their reactivity and potential applications in synthetic chemistry (Buscemi & Vivona, 1991).

Antibacterial Activities

  • The antibacterial activities of certain derivatives have been evaluated, with some showing promising results against various bacterial strains. This underscores the potential of these compounds in developing new antibacterial agents (Rai et al., 2010).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9(2)3-5-7-6(4-10)11-8-5/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLPMDKOCKUBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.